molecular formula C10H13NO2S B137923 2-(3,4-Dimethoxyphenyl)ethanethioamide CAS No. 145736-65-8

2-(3,4-Dimethoxyphenyl)ethanethioamide

Cat. No.: B137923
CAS No.: 145736-65-8
M. Wt: 211.28 g/mol
InChI Key: NUJVMJMQHGZBDK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethanethioamide is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • A compound similar to 2-(3,4-Dimethoxyphenyl)ethanethioamide was synthesized, and its crystal structure was analyzed. This work is fundamental in understanding the molecular and crystalline properties of such compounds (Prabhuswamy et al., 2016).

Bromination of Aromatic Ethers

  • Research on the bromination of aromatic ethers, including derivatives of this compound, was conducted to develop efficient synthesis methods for these compounds (Xu Yong-nan, 2012).

Synthesis of Novel Compounds

  • Novel compounds containing the 3,4-dimethoxyphenyl moiety, related to this compound, were synthesized and tested for antioxidant properties. This highlights the potential utility of these compounds in the field of medicinal chemistry (Ünver et al., 2011).

Decarboxylation Studies

  • Studies on the decarboxylation of compounds related to this compound provide insights into the chemical behavior and stability of these compounds under various conditions (Bansal et al., 1983).

Photophysical Investigation

  • Investigations into the photophysical properties of compounds structurally similar to this compound can offer valuable information for applications in materials science and photonics (Asiri et al., 2017).

Synthesis of Derivatives

  • The synthesis of various derivatives of this compound has been explored, expanding the range of potential applications in chemical and pharmaceutical research (Bhaskar et al., 2019).

Nonlinear Optical Properties

  • The nonlinear optical properties of compounds similar to this compound were studied, suggesting potential applications in optical technologies (Razvi et al., 2019).

Mechanism of Action

The mechanism of action for “2-(3,4-Dimethoxyphenyl)ethanethioamide” is not well-documented in the literature. It’s often used as a biochemical for proteomics research .

Safety and Hazards

“2-(3,4-Dimethoxyphenyl)ethanethioamide” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s important to avoid contact with skin and eyes, and formation of dust and aerosols .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-12-8-4-3-7(6-10(11)14)5-9(8)13-2/h3-5H,6H2,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVMJMQHGZBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370522
Record name 2-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-65-8
Record name 2-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145736-65-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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